7-Hydroxy-4,8-dimethyl-2H-chromen-2-one

Organic Synthesis Psoralen Derivatives Drug Synthesis

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 4115-76-8) is a crystalline 4,8-dimethyl substituted 7-hydroxycoumarin derivative with a melting point of 260.5–261 °C. This compound exhibits significant thermal stability relative to the parent 7-hydroxycoumarin (umbelliferone, mp ~230 °C).

Molecular Formula C11H10O3
Molecular Weight 190.19 g/mol
CAS No. 4115-76-8
Cat. No. B184901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Hydroxy-4,8-dimethyl-2H-chromen-2-one
CAS4115-76-8
Molecular FormulaC11H10O3
Molecular Weight190.19 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2C)O
InChIInChI=1S/C11H10O3/c1-6-5-10(13)14-11-7(2)9(12)4-3-8(6)11/h3-5,12H,1-2H3
InChIKeyMVMMGVPSTRNMSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 4115-76-8) Baseline Characterization for Procurement Decisions


7-Hydroxy-4,8-dimethyl-2H-chromen-2-one (CAS 4115-76-8) is a crystalline 4,8-dimethyl substituted 7-hydroxycoumarin derivative with a melting point of 260.5–261 °C . This compound exhibits significant thermal stability relative to the parent 7-hydroxycoumarin (umbelliferone, mp ~230 °C) . It is recognized for its utility as a key intermediate in the synthesis of biologically active psoralens, notably Trimethylpsoralen (Trioxsalen), and for its distinct fluorescence properties that make it a candidate for dye laser and probe applications [1].

Why 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Cannot Be Replaced by Generic 7-Hydroxycoumarin in Research Workflows


The 4- and 8-methyl substitutions in 7-hydroxy-4,8-dimethyl-2H-chromen-2-one introduce critical differences in physicochemical properties and synthetic utility. The compound's melting point is approximately 30–35 °C higher than that of unsubstituted 7-hydroxycoumarin (umbelliferone), reflecting enhanced thermal stability [REFS-1, REFS-2]. More importantly, the specific 4,8-dimethyl pattern is a structural prerequisite for the synthesis of Trimethylpsoralen (Trioxsalen), a clinically used psoralen; the unsubstituted 7-hydroxycoumarin cannot undergo the required allylation, Claisen rearrangement, and cyclization steps to form the tri-methylated psoralen core [1]. Procurement of a generic 7-hydroxycoumarin would therefore fail to deliver the necessary intermediate for this high-value synthetic route.

Quantitative Differentiation Evidence for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Against Closest Analogs


7-Hydroxy-4,8-dimethyl-2H-chromen-2-one as a Key Intermediate for Trimethylpsoralen (Trioxsalen) Synthesis

The 4,8-dimethyl-7-hydroxy substitution pattern is essential for the conversion to 4,5',8-trimethylpsoralen (Trioxsalen). US Patent 3,201,421 describes the synthesis of Trioxsalen from 4,8-dimethyl-7-hydroxycoumarin in 28% overall yield, involving allylation, Claisen rearrangement, and cyclization [1]. In contrast, unsubstituted 7-hydroxycoumarin (umbelliferone) lacks the methyl groups at positions 4 and 8 required for the key cyclization step, rendering it incapable of yielding the tri-methylated psoralen core .

Organic Synthesis Psoralen Derivatives Drug Synthesis

Extended Fluorescence Tuning Range of 4,8-Dimethylumbelliferone versus 4-Methylumbelliferone

4,8-Dimethylumbelliferone exhibits a fluorescence tuning range of 122 nm (blue-violet to yellow-green) as reported by Hammond et al., attributed to a double proton exciplex mechanism [1]. In comparison, the closely related 4-methylumbelliferone shows a basic-form tuning range of 107 nm (Shank et al., 1970) [2]. The additional 8-methyl group thus extends the tuning range by 15 nm, offering broader spectral coverage.

Fluorescence Spectroscopy Dye Lasers Photophysics

Enhanced Thermal Stability of 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Over Umbelliferone

The melting point of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one is reported as 260.5–261 °C . The parent 7-hydroxycoumarin (umbelliferone) has a melting point of approximately 225–235 °C . The 30–35 °C elevation in melting point indicates stronger intermolecular interactions due to the additional methyl groups, which enhances thermal stability.

Thermal Analysis Purification Crystallization

Validated Application Scenarios for 7-Hydroxy-4,8-dimethyl-2H-chromen-2-one Based on Quantitative Evidence


Synthesis of Trimethylpsoralen (Trioxsalen) for Phototherapy Research

Utilize 7-hydroxy-4,8-dimethyl-2H-chromen-2-one as the required starting material for the multi-step synthesis of Trimethylpsoralen (Trioxsalen), a psoralen derivative used in phototherapy for vitiligo and psoriasis. The 4,8-dimethyl-7-hydroxy substitution pattern enables the allylation, Claisen rearrangement, and cyclization sequence described in US Patent 3,201,421, which achieves a 28% overall yield [1]. This compound is indispensable for any research group synthesizing Trioxsalen or studying its photochemical properties.

Development of Wide-Tuning-Range Dye Lasers

4,8-Dimethylumbelliferone is a candidate laser dye with a reported tuning range of 122 nm from blue-violet to yellow-green, surpassing the 107 nm range of 4-methylumbelliferone [2]. Its operation via a double proton exciplex mechanism enables broad spectral coverage, making it suitable for tunable laser systems in spectroscopy and photophysics research.

High-Temperature Organic Synthesis and Purification Processes

The elevated melting point of 7-hydroxy-4,8-dimethyl-2H-chromen-2-one (260.5–261 °C) compared to umbelliferone (~230 °C) indicates superior thermal stability . This property facilitates purification via recrystallization from aqueous ethanol and allows the compound to withstand reactions requiring elevated temperatures without decomposition.

Fluorescent Probe for Analytical and Biochemical Assays

Given its distinct fluorescence characteristics and wide tuning range, 7-hydroxy-4,8-dimethyl-2H-chromen-2-one can serve as a fluorescent probe in biochemical assays. Its spectral properties, detailed in studies by Hammond et al. and Shank et al., allow for detection across a broad wavelength range, which is advantageous for multiplexed detection schemes [REFS-2, REFS-4].

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